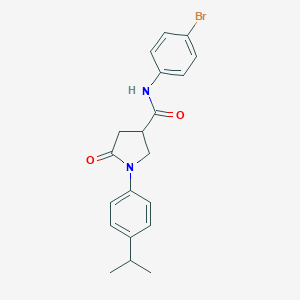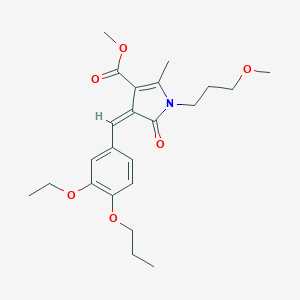![molecular formula C22H24Cl2N2OS B299060 N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DCTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and viruses by disrupting their cellular processes. Additionally, N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a versatile compound that can be used in a variety of laboratory experiments. Its ability to inhibit the growth of cancer cells, fungi, and viruses makes it a valuable tool in the development of new therapies. However, N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections. Another direction is to explore its mechanism of action and identify the specific enzymes and pathways that it targets. Further research is also needed to optimize the synthesis method of N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and improve its solubility and stability for use in laboratory experiments.
In conclusion, N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has significant potential for use in scientific research. Its anticancer, antifungal, and antiviral properties, as well as its ability to induce apoptosis and inhibit inflammation, make it a valuable tool in the development of new therapies. Further research is needed to fully understand its mechanism of action and optimize its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2,3-dichlorobenzaldehyde with cyclohexylamine, followed by the reaction of the resulting imine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Propriétés
Nom du produit |
N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C22H24Cl2N2OS |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
N-cyclohexyl-2-[(Z)-(2,3-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H24Cl2N2OS/c23-17-11-6-7-14(20(17)24)13-25-22-19(16-10-4-5-12-18(16)28-22)21(27)26-15-8-2-1-3-9-15/h6-7,11,13,15H,1-5,8-10,12H2,(H,26,27)/b25-13- |
Clé InChI |
XHJRXSMLTWHYRJ-MXAYSNPKSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C\C4=C(C(=CC=C4)Cl)Cl |
SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
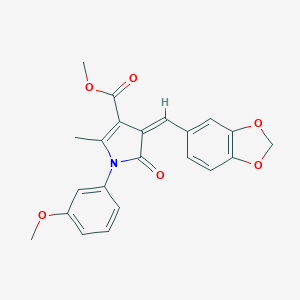
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)
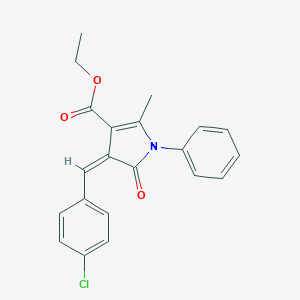
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
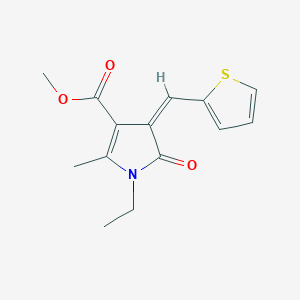
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
